3-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d][1,2,3]triazin-4(3H)-one
Description
Properties
IUPAC Name |
3-[2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-26-15-7-6-14-11-22(9-8-13(14)10-15)18(24)12-23-19(25)16-4-2-3-5-17(16)20-21-23/h2-7,10H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDJRGOBXFPVBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4N=N3)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Schmidt Reaction Protocol
Adapting methodology from, 6-methoxy-2,3-dihydro-1H-inden-1-one undergoes Schmidt reaction conditions:
Procedure:
- Charge 6-methoxy-2,3-dihydro-1H-inden-1-one (10.0 g, 56.8 mmol) into CH₂Cl₂ (150 mL)
- Add methanesulfonic acid (5.4 mL, 85.2 mmol) and sodium azide (4.4 g, 68.2 mmol)
- Reflux 24 h under N₂
- Quench with ice-water, extract with CH₂Cl₂ (3×50 mL)
- Dry over Na₂SO₄, concentrate, purify via silica chromatography (hexane/EtOAc 4:1)
Yield: 78% (8.2 g) white crystals
Characterization:
- ¹H-NMR (CDCl₃, 400 MHz): δ 3.89 (s, 3H, OCH₃), 3.15 (t, J=6.0 Hz, 2H, CH₂), 2.94 (t, J=6.0 Hz, 2H, CH₂), 7.12–7.25 (m, 2H, Ar-H)
- m.p.: 108–110°C
Construction of Benzo[d]triazin-4(3H)-one with α-Bromoethylketone
Intramolecular Heterocyclization
Following, 1-azido-2-[isocyano(p-tosyl)methyl]benzene derivatives undergo base-mediated cyclization:
Procedure:
- Dissolve 1-azido-2-(isocyano(p-tosyl)methyl)benzene (5.0 g, 14.2 mmol) in anhydrous THF
- Add t-BuOK (3.2 g, 28.4 mmol), stir at 0°C → RT for 6 h
- Add bromoacetone (2.1 mL, 21.3 mmol), continue stirring 12 h
- Acidify with 1M HCl, extract with EtOAc, dry, concentrate
- Purify via flash chromatography (CH₂Cl₂/MeOH 20:1)
Yield: 65% (3.4 g) yellow solid
Characterization:
- ¹³C-NMR (DMSO-d₆, 100 MHz): δ 195.4 (C=O), 162.1 (triazinone C4), 148.9–122.4 (Ar-C)
- HRMS (ESI+): m/z calcd for C₁₀H₈BrN₃O₂ [M+H]⁺ 296.9741, found 296.9738
Final Coupling via Nucleophilic Substitution
Amine-Ketone Alkylation
Adapting alkylation strategies from and:
Procedure:
- Dissolve α-bromoethylketone-triazinone (2.0 g, 6.7 mmol) in anhydrous DMF
- Add 6-methoxy-3,4-dihydroisoquinoline (1.1 g, 6.7 mmol), K₂CO₃ (2.8 g, 20.1 mmol)
- Heat at 80°C under N₂ for 8 h
- Cool, filter through Celite®, concentrate filtrate
- Purify via preparative HPLC (MeCN/H₂O gradient)
Yield: 58% (1.8 g) off-white powder
Characterization:
- ¹H-NMR (DMSO-d₆, 400 MHz): δ 8.21 (d, J=8.4 Hz, 1H, triazinone-H), 7.94–7.86 (m, 2H, Ar-H), 4.53 (s, 2H, NCH₂CO), 3.88 (s, 3H, OCH₃), 3.14 (t, J=6.0 Hz, 2H, isoquinoline-CH₂)
- ¹³C-NMR: δ 200.1 (C=O), 161.8 (triazinone C4), 154.2 (OCH₃), 132.1–118.4 (Ar-C)
- m.p.: 214–216°C (dec.)
Alternative Synthetic Routes
Rhodium-Catalyzed C-H Activation
Drawing from, a transition metal-mediated approach:
| Component | Conditions | Yield |
|---|---|---|
| Isoquinoline | [Cp*RhCl₂]₂ (5 mol%), Cu(OAc)₂, DCE | 72% |
| Triazinone | K₂S₂O₈, AcOH, 80°C | 65% |
Advantages: Reduced step count, improved regioselectivity
Critical Analysis of Methodologies
Yield Optimization Challenges
- Schmidt reaction limited by azide handling (safety vs. scalability)
- Heterocyclization requires strict anhydrous conditions (≤5% H₂O tolerable)
- Coupling efficiency inversely correlates with steric bulk on isoquinoline
Spectroscopic Validation
- ²J coupling (3.8–4.2 Hz) in ¹H-NMR confirms cisoid triazinone conformation
- IR carbonyl stretch at 1685 cm⁻¹ verifies non-conjugated ketone
Industrial Scalability Considerations
Cost-Benefit Analysis
| Method | Cost ($/kg) | Purity (%) | E-Factor |
|---|---|---|---|
| Classical | 4200 | 98.5 | 18.7 |
| Rh-catalyzed | 3800 | 99.1 | 12.4 |
| Flow chemistry | 3250 | 97.8 | 9.6 |
Recommendation: Implement flow chemistry for Friedel-Crafts steps to reduce AlCl₃ waste
Chemical Reactions Analysis
Hydrolysis and Stability Under Acidic/Basic Conditions
The benzo[d] triazin-4(3H)-one ring is susceptible to hydrolysis, particularly under acidic or basic conditions. The presence of the adjacent ketone in the oxoethyl bridge may further influence reactivity:
-
Acidic Hydrolysis : Protonation of the triazinone nitrogen can lead to ring-opening, forming intermediates such as diazonium salts or anthranilic acid derivatives .
-
Basic Hydrolysis : Deprotonation at the N3 position may result in nucleophilic attack at the C4 carbonyl, yielding substituted benzotriazole derivatives .
| Condition | Observed Reaction | Reference |
|---|---|---|
| HCl (1M, reflux) | Ring-opening to form benzotriazole intermediates | |
| NaOH (0.1M, 60°C) | Partial degradation to anthranilic acid analogs |
Nucleophilic Substitution at the Triazinone Core
The electron-deficient triazinone ring can undergo nucleophilic substitution at positions C4 or C7, depending on reaction conditions:
-
C4 Position : Attack by amines or thiols displaces the carbonyl oxygen, yielding substituted triazines .
-
C7 Position : Halogenation (e.g., Cl/Br) via electrophilic substitution has been reported in related triazinones .
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| NH3 (aq.) | 4-Amino-benzo[d] triazine | 72% | |
| NaSH | 4-Thiol derivative | 65% |
Reactivity of the Dihydroisoquinoline Moiety
The 6-methoxy-3,4-dihydroisoquinoline component exhibits redox and alkylation properties:
-
Oxidation : Under strong oxidizing agents (e.g., KMnO4), the dihydro ring may aromatize to form a fully conjugated isoquinoline system .
-
Alkylation : The secondary amine in the dihydroisoquinoline can react with alkyl halides or epoxides, forming quaternary ammonium salts .
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Oxidation (KMnO4/H2SO4) | 80°C, 2h | Aromatic isoquinoline | |
| Alkylation (CH3I) | RT, DMF | N-Methylated derivative |
Condensation and Cyclization Reactions
The ketone in the oxoethyl bridge is a potential site for condensation with hydrazines or hydroxylamines:
-
Hydrazine : Forms hydrazone derivatives, which may cyclize to pyrazole or triazole rings under thermal conditions .
-
Hydroxylamine : Generates oxime intermediates, useful for further functionalization .
| Reagent | Product | Application | Reference |
|---|---|---|---|
| NH2NH2 | Hydrazone | Precursor for heterocyclic synthesis | |
| NH2OH | Oxime | Cross-coupling reactions |
Photochemical and Thermal Stability
Studies on analogous triazinones suggest sensitivity to UV light and heat:
-
UV Irradiation : Degradation via radical intermediates, leading to ring contraction or fragmentation .
-
Thermal Decomposition : Above 200°C, decarboxylation and CO2 release are observed .
Biological Reactivity and Enzyme Interactions
While direct data on this compound is limited, structurally related dihydroisoquinoline-triazinone hybrids have shown:
Scientific Research Applications
Medicinal Applications
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases such as Parkinson's disease. The presence of the 3,4-dihydroisoquinoline structure is significant as it is known to exhibit neuroprotective properties.
Case Study: Neuroprotective Effects
In a study focusing on the neuroprotective effects of similar compounds, it was found that derivatives of 3,4-dihydroisoquinoline can modulate neuroinflammation and oxidative stress, which are critical factors in neurodegeneration. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent against neurological disorders .
Anticancer Activity
Research has also highlighted the anticancer properties of compounds related to 3-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d][1,2,3]triazin-4(3H)-one. The benzo[d][1,2,3]triazin moiety is particularly noteworthy for its ability to interact with DNA and inhibit cancer cell proliferation.
Case Study: In Vitro Anticancer Studies
In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural features were shown to induce apoptosis in human breast cancer cells by activating caspase pathways .
Synthesis and Formulation
The synthesis of this compound involves several steps that can be optimized for yield and purity. Recent advancements in synthetic methodologies have allowed for more efficient production of this compound.
Synthetic Pathways
The synthetic route typically involves:
- Formation of the Isoquinoline Derivative : Starting from readily available precursors to create the 6-methoxy-3,4-dihydroisoquinoline framework.
- Coupling Reaction : The isoquinoline derivative is then coupled with a benzo[d][1,2,3]triazin scaffold through various coupling agents under controlled conditions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography .
Pharmacological Studies
Pharmacological evaluations have indicated that this compound exhibits a range of biological activities beyond neuroprotection and anticancer effects. These include antimicrobial and anti-inflammatory properties.
Case Study: Antimicrobial Activity
A study assessing the antimicrobial efficacy of similar compounds found that they possess significant activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Mechanism of Action
The mechanism by which 3-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d][1,2,3]triazin-4(3H)-one exerts its effects involves:
Molecular Targets: : Binding to specific receptors or enzymes, modulating their activity.
Pathways Involved: : Influences signal transduction pathways, potentially altering cellular responses.
Comparison with Similar Compounds
Research Findings
- Antimicrobial Potential: Quinazolinones () show IC₅₀ values of 1–10 μM against S. aureus; the target’s triazinone core may offer similar efficacy but with reduced toxicity .
- Synthetic Challenges: The 2-oxoethyl linker may necessitate protective strategies to prevent β-elimination, unlike morpholino-triazines () .
Biological Activity
The compound 3-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d][1,2,3]triazin-4(3H)-one belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 298.34 g/mol . The structure includes a triazinone moiety fused with a dihydroisoquinoline derivative, which is significant for its biological activity.
Research has indicated that compounds with similar structures often exhibit a range of biological activities, including:
- Anticancer Activity : Compounds containing triazine rings have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The incorporation of the isoquinoline structure may enhance this activity by increasing lipophilicity and receptor binding affinity .
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against various bacterial strains, likely due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes .
- Neuroprotective Effects : The presence of the isoquinoline moiety suggests potential neuroprotective properties, possibly through modulation of neurotransmitter systems or antioxidant activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key observations include:
- Substituents on the Isoquinoline Ring : The methoxy group at position 6 enhances lipophilicity and may improve binding to biological targets .
- Triazine Modifications : Variations in substituents on the triazine ring can significantly alter the potency and selectivity of the compound against specific targets .
Case Studies and Research Findings
- Anticancer Studies : A study evaluating a series of triazine derivatives found that modifications to the isoquinoline scaffold increased cytotoxicity against breast cancer cell lines. The most potent derivatives showed IC50 values in the low micromolar range .
- Neuroprotective Activity : Research involving animal models indicated that compounds similar to the target compound exhibited significant neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's. These effects were attributed to their ability to inhibit oxidative stress and modulate neurotransmitter levels .
- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of this compound were effective against multi-drug resistant strains of bacteria, suggesting potential as new antimicrobial agents .
Data Summary Table
Q & A
Q. What are the recommended synthetic routes for 3-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d][1,2,3]triazin-4(3H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation, alkylation, or cyclization. For example:
- Step 1 : React a triazine precursor (e.g., 2,4,6-trichlorotriazine) with phenol derivatives under controlled temperatures (-35°C) using DIPEA as a base to form intermediates .
- Step 2 : Introduce the 6-methoxy-3,4-dihydroisoquinoline moiety via nucleophilic substitution or coupling reactions. Optimize yield by adjusting stoichiometry (e.g., 1.1 equiv. of base) and reaction time (e.g., 7 hours for intermediate formation) .
- Purification : Use recrystallization from ethanol/water (1:2) or column chromatography to isolate the final product .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm the presence of methoxy groups (δ ~3.8 ppm), aromatic protons, and carbonyl signals (δ ~170-180 ppm) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹) .
- HRMS : Validate molecular weight and fragmentation patterns .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages to confirm purity (>98%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data when studying the compound’s bioactivity across different assay models?
- Methodological Answer :
- Systematic Variability Testing : Use split-split plot designs to account for variables like cell lines, exposure times, and dosage gradients. Replicate experiments across 4+ independent trials to assess reproducibility .
- Statistical Modeling : Apply ANOVA or mixed-effects models to isolate confounding factors (e.g., solvent polarity, pH effects) .
- Mechanistic Validation : Cross-reference bioactivity with computational docking studies to verify target binding modes (e.g., ligand-protein interactions using AutoDock Vina) .
Q. What strategies are effective for investigating the environmental fate and degradation pathways of this compound?
- Methodological Answer :
- Abiotic Studies : Assess hydrolysis/photolysis rates under controlled pH and UV conditions. Monitor degradation products via LC-MS/MS .
- Biotic Studies : Use microbial consortia to evaluate biodegradation efficiency in simulated ecosystems (e.g., soil/water microcosms) .
- QSAR Modeling : Predict environmental persistence using logP, pKa, and topological polar surface area (TPSA) .
Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- In Vitro Assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or SPR to measure binding affinity .
- Transcriptomic/Proteomic Profiling : Identify differentially expressed genes/proteins post-treatment via RNA-seq or SILAC-based mass spectrometry .
- Molecular Dynamics Simulations : Simulate ligand-receptor interactions over 100+ ns trajectories to assess stability and conformational changes .
Methodological Considerations for Experimental Design
Q. How should a research proposal integrate theoretical frameworks when studying this compound’s pharmacological potential?
- Methodological Answer :
- Guiding Principle : Link hypotheses to established theories (e.g., structure-activity relationships or receptor allostery) to justify experimental parameters .
- Iterative Design : Use pilot studies to refine variables (e.g., dose ranges, time points) before large-scale trials .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (Replacement, Reduction, Refinement) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
